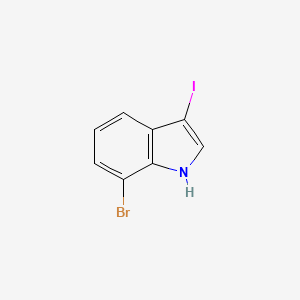

7-Bromo-3-iodo-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

Indole and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. researchgate.netirjmets.com Their prevalence is notable in numerous natural products, pharmaceuticals, and advanced materials. researchgate.netsemanticscholar.org The indole moiety, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system, serves as a "privileged structure" in drug discovery, forming the core of many bioactive compounds. semanticscholar.orgnih.gov This includes a wide range of therapeutic agents targeting diseases such as cancer, viral infections, and psychiatric disorders. semanticscholar.orgmdpi.com The versatility of the indole scaffold allows for extensive functionalization, enabling chemists to create diverse and complex molecular architectures with a wide spectrum of biological activities. researchgate.netrsc.org

The development of new synthetic methodologies has further expanded the utility of indoles. researchgate.net Techniques ranging from classical methods like the Fischer and Reissert indole syntheses to modern metal-catalyzed reactions and C-H activation processes have provided chemists with powerful tools to construct and modify the indole core. researchgate.netsemanticscholar.org This adaptability makes the indole scaffold a cornerstone of modern organic synthesis, crucial for the development of new medicines and materials. researchgate.netirjmets.com

Strategic Importance of Halogenated Indole Derivatives in Synthetic Chemistry

The introduction of halogen atoms onto the indole ring significantly enhances its synthetic utility. sci-hub.se Halogenated indoles are key intermediates in a multitude of chemical transformations, particularly in cross-coupling reactions. sci-hub.seacs.org The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular structures.

The specific position and nature of the halogen substituents (e.g., fluorine, chlorine, bromine, iodine) can influence the electronic properties, reactivity, and even the biological activity of the indole derivative. For instance, the varying reactivity of different halogens (I > Br > Cl) can be exploited for selective, sequential modifications of di- or polyhalogenated indoles. acs.org This strategic placement of halogens allows for a programmed and divergent synthesis of a wide range of functionalized indoles.

Furthermore, halogenation can modulate the physicochemical properties of indole-containing molecules, such as their solubility and binding affinity to biological targets. This makes halogenated indoles particularly valuable in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Rationale for the Academic Investigation of 7-Bromo-3-iodo-1H-indole as a Versatile Synthetic Intermediate

The compound this compound is a dihalogenated indole that has garnered interest as a versatile synthetic intermediate. myskinrecipes.com Its structure, featuring a bromine atom at the C7 position and an iodine atom at the C3 position, offers distinct opportunities for selective functionalization.

The rationale for its investigation stems from several key factors:

Orthogonal Reactivity: The differing reactivities of the C-I and C-Br bonds allow for selective cross-coupling reactions. The more reactive C-I bond at the 3-position can be functionalized first under milder conditions, leaving the C-Br bond at the 7-position available for a subsequent transformation. This orthogonality is highly desirable for the efficient and controlled synthesis of complex, unsymmetrically substituted indoles.

Access to Novel Chemical Space: By providing two distinct points for modification, this compound serves as a gateway to a wide array of novel indole derivatives that would be challenging to access through other synthetic routes. This allows for the exploration of new chemical space and the generation of diverse molecular libraries for screening in drug discovery and materials science.

Strategic Intermediate for Target-Oriented Synthesis: The ability to introduce different substituents at the C3 and C7 positions makes this compound a valuable building block in the total synthesis of complex natural products and the design of targeted therapeutic agents.

The synthesis of this compound itself typically involves a sequential halogenation strategy. For instance, indole can first be brominated at the 7-position, followed by iodination at the 3-position.

Properties of this compound

| Property | Value | Source |

| CAS Number | 793727-95-4 | glpbio.comsigmaaldrich.com |

| Molecular Formula | C₈H₅BrIN | glpbio.com |

| Molecular Weight | 321.94 g/mol | glpbio.com |

The unique arrangement of the bromo and iodo substituents on the indole scaffold makes this compound a powerful tool for synthetic chemists, enabling the creation of novel and complex molecules with potential applications in various scientific fields.

Research Findings on the Reactivity of this compound

The synthetic utility of this compound is highlighted by its participation in cross-coupling reactions. The iodine substituent at the C3 position is particularly amenable to palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the indole with an organoboron compound, such as a boronic acid. mdpi.com

For example, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate can yield 7-Bromo-3-phenyl-1H-indole. This selective functionalization of the C3 position demonstrates the higher reactivity of the C-I bond compared to the C-Br bond under these conditions.

Following the modification at the C3 position, the bromine atom at the C7 position remains available for further functionalization, enabling a sequential coupling strategy. This allows for the introduction of a second, different substituent at the C7 position, leading to the synthesis of disubstituted indoles with high regiocontrol.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUHZDSLSUUPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 3 Iodo 1h Indole and Its Precursors

Direct Halogenation Approaches for the Indole (B1671886) Core

Direct halogenation of the indole ring is a fundamental approach for introducing bromine and iodine atoms. The success of these methods hinges on controlling the regioselectivity of the reaction to achieve the desired 7-bromo and 3-iodo substitution pattern.

Electrophilic Aromatic Substitution for Regioselective Bromination and Iodination

The indole nucleus is an electron-rich aromatic system highly susceptible to electrophilic aromatic substitution. The reactivity is not uniform across the ring; the C3 position of the pyrrole (B145914) moiety is the most nucleophilic and, therefore, the most reactive site for electrophiles. This inherent reactivity makes direct, one-step halogenation to produce 7-Bromo-3-iodo-1H-indole challenging without the use of directing groups.

Direct bromination of an unsubstituted indole ring typically occurs at the C3 position. Achieving substitution at the C7 position of the benzene (B151609) ring requires overcoming this intrinsic reactivity, often necessitating N-protection followed by directed ortho-metalation or starting with an already substituted aniline (B41778) precursor. Similarly, electrophilic iodination shows a strong preference for the C3 position. nih.gov Reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are commonly employed for this transformation. colab.wschemicalbook.comresearchgate.net

Sequential Halogenation Strategies

A more practical and controlled approach to synthesizing this compound via direct halogenation involves a sequential, two-step process. This strategy first establishes the less favored 7-bromo substitution on a suitable precursor, followed by the highly favored iodination at the C3 position.

The synthesis typically begins with the preparation of 7-bromo-1H-indole. This precursor can be synthesized through various methods, often starting from 2-bromo-6-nitrotoluene (B1266184) or other appropriately substituted anilines that undergo cyclization to form the indole ring. Once 7-bromo-1H-indole is obtained, the subsequent iodination at the C3 position is highly regioselective. The electron-donating nature of the indole nitrogen activates the pyrrole ring, directing the incoming electrophilic iodine species preferentially to the C3 position. N-Iodosuccinimide (NIS) is a mild and effective reagent for this purpose, often used in a suitable organic solvent like DMF or acetonitrile (B52724) to afford this compound in good yield. organic-chemistry.orgresearchgate.net

| Step | Reactant | Reagent | Product | Typical Conditions |

| 1. Bromination | Indole Precursor (e.g., from 2-bromo-6-nitrotoluene) | Brominating Agent (e.g., NBS) | 7-Bromo-1H-indole | Varies with precursor |

| 2. Iodination | 7-Bromo-1H-indole | N-Iodosuccinimide (NIS) | This compound | DMF or CH3CN, room temp |

Transition-Metal-Catalyzed Indole Synthesis Routes Relevant to Halogenated Indoles

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for constructing the indole core itself, allowing for the incorporation of halogen substituents during the ring-forming process. These strategies provide alternative and often more flexible routes to halogenated indoles like this compound.

Heck Cyclization Strategies for 7-Substituted Indoles

The intramolecular Heck reaction is a potent tool for forming cyclic structures, including the indole nucleus. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. rsc.orgresearchgate.net To synthesize a 7-substituted indole, a suitably substituted 2-haloaniline bearing an N-allyl or N-vinyl group is used as the precursor.

For the synthesis of a 7-bromoindole (B1273607) precursor, the strategy would typically involve an N-protected 2,3-dihaloaniline. An intramolecular Heck cyclization can then form the five-membered pyrrole ring, establishing the indole core with a bromine atom at the C7 position. The resulting 7-bromo-1H-indole can then be iodinated at the C3 position as described in the sequential halogenation strategy.

| Precursor Type | Catalyst System | Product | Key Feature |

| N-allyl-2,3-dihaloaniline | Pd(OAc)2 / Ligand | 7-Halo-3-methyl-1H-indole | Forms a C-C bond to construct the pyrrole ring. researchgate.net |

| N-vinyl-2-haloaniline | Pd(II)-PEG | 7-Halo-1H-indole | Cyclization of N-vinyl anilines. rsc.org |

Palladium-Catalyzed Cyclization of Dihalogenated Intermediates

Palladium-catalyzed reactions are central to many indole syntheses, offering high efficiency and functional group tolerance. nih.govmdpi.comorganicreactions.org The Larock indole synthesis, a prominent example, involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. rsc.orgwikipedia.orgsynarchive.com

To generate this compound, one could envision a modified Larock approach starting from a 2,3-dihaloaniline, such as 2-bromo-6-iodoaniline. The reaction with an alkyne would theoretically lead to a dihalogenated indole. However, controlling the regioselectivity and preventing side reactions can be challenging. A more controlled method involves the coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization. Adapting this for a 7-bromo precursor, one would start with an N,N-dialkyl-2-iodo-3-bromoaniline. After coupling with an alkyne, the resulting intermediate would undergo cyclization. Subsequent iodination at the C3 position would be necessary if not incorporated during the cyclization step.

| Reaction Name | Starting Materials | Catalyst | Key Transformation |

| Larock Indole Synthesis | o-Iodoaniline, Alkyne | Pd(OAc)2 | Annulation to form 2,3-disubstituted indoles. wikipedia.orgub.edu |

| Cacchi Annulation | o-Alkynylaniline | Pd Catalyst | Cyclization of pre-formed alkynylanilines. |

Gold-Catalyzed Conversion of 2-Alkynylanilines to 3-Haloindoles

Gold catalysts have emerged as remarkably efficient for the cyclization of 2-alkynylanilines to form indoles under mild conditions. nih.govkyoto-u.ac.jp A significant advantage of this methodology is the ability to perform a one-pot cyclization and subsequent C3-halogenation. organic-chemistry.orgresearchgate.net This domino reaction provides a direct and atom-economical route to 3-haloindoles. beilstein-journals.org

To synthesize this compound using this approach, the required starting material is 2-alkynyl-3-bromoaniline. The gold(III) catalyst, such as NaAuCl₄·2H₂O, promotes the annulation of the aniline to form the indole ring. organic-chemistry.org Before work-up, an iodine source like molecular iodine (I₂) or N-Iodosuccinimide (NIS) is added to the reaction mixture. This intercepts an indolylgold intermediate or reacts with the newly formed 7-bromo-1H-indole in situ to afford the final product, this compound, in a single, efficient operation. beilstein-journals.orgnih.gov

| Starting Material | Catalyst | Halogen Source | Product | Key Advantage |

| 2-Alkynyl-3-bromoaniline | NaAuCl₄·2H₂O | I₂ or NIS | This compound | Mild, one-pot procedure for cyclization and C3-iodination. organic-chemistry.orgresearchgate.net |

Copper-Catalyzed Domino Coupling/Cyclization Approaches

Copper-catalyzed reactions have emerged as a powerful tool in heterocyclic synthesis due to the low cost, low toxicity, and versatile reactivity of copper catalysts. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like halogenated indoles.

One notable strategy involves the copper-catalyzed domino reaction between a 2-haloaniline and a 1,3-dicarbonyl compound. organic-chemistry.org While not directly yielding this compound, this method provides a foundational approach for creating polysubstituted indoles that can be subsequently modified. The mechanism is thought to proceed through an initial condensation of the aniline with the dicarbonyl compound, followed by an intramolecular C-C cross-coupling reaction. The choice of catalyst, base, and solvent system is crucial for achieving high yields. For instance, the use of Cu₂O as a catalyst with Cs₂CO₃ as the base in a DMSO-water mixture has proven effective for the synthesis of various polysubstituted indoles. organic-chemistry.org Reactions involving 2-bromoanilines typically require higher temperatures and result in more modest yields compared to their 2-iodoaniline (B362364) counterparts. organic-chemistry.org

| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Iodoaniline, 1,3-Dicarbonyl Compound | Cu₂O (10 mol%), Cs₂CO₃ | DMSO/H₂O (3:1) | 100 | 62-91 |

| 2-Bromoaniline (B46623), 1,3-Dicarbonyl Compound | Cu₂O (10 mol%), Cs₂CO₃ | DMSO/H₂O (3:1) | >100 | 27-41 |

Palladium-Catalyzed Annulation of Anilines with Bromoalkynes

Palladium catalysis offers a highly efficient route for the construction of the indole nucleus through the annulation of anilines with alkynes. Specifically, the reaction of anilines with bromoalkynes can provide direct access to 3-bromoindoles. This methodology is characterized by its high atom economy and excellent chemo- and regioselectivity. The reaction typically proceeds via an oxidative C-H activation/annulation pathway.

While direct synthesis of this compound using this method has not been extensively detailed, the synthesis of related 3-bromoindoles provides a proof of concept. The annulation of a 2-bromoaniline derivative with a suitable bromoalkyne under palladium catalysis could theoretically construct the desired 7-bromoindole core, which could then be subjected to iodination at the C3 position. The success of such a strategy would depend heavily on the tolerance of the palladium catalyst to multiple halogen substituents on the starting materials.

Alternative Cyclization and Annulation Reactions Leading to Halogenated Indoles

Several classical indole syntheses can be adapted to produce halogenated derivatives. These methods, while sometimes requiring harsh conditions, remain relevant in the synthetic chemist's toolbox.

Friedel-Crafts Acylation-Oxime Synthesis-Decarboxylation/Dehydration Sequences

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming C-C bonds with aromatic rings. nih.govresearchgate.net In the context of indole synthesis, a sequence involving Friedel-Crafts acylation can be envisioned starting from a suitably substituted aniline. For instance, acylation of a bromo-substituted aromatic compound, followed by conversion to an oxime and subsequent cyclization, can lead to the indole core.

A general pathway might involve the Friedel-Crafts acylation of an N-protected bromoaniline. The resulting ketone can then be converted to its oxime derivative. Treatment of the oxime under acidic conditions can induce a Beckmann rearrangement and subsequent cyclization to form the indole ring. The specific conditions, particularly the choice of Lewis acid for the acylation and the cyclization conditions for the oxime, would need to be carefully optimized to favor the desired halogenated indole product. This multi-step process, while potentially lengthy, offers a high degree of flexibility in introducing various substituents onto the final indole product.

Adaptations of the Fischer Indole Synthesis for Halogenated Products

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.com

| Parameter | Description |

|---|---|

| Starting Material | Substituted phenylhydrazine (B124118) (e.g., (2-bromophenyl)hydrazine) and a carbonyl compound. |

| Catalyst | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). |

| Key Intermediate | Arylhydrazone. |

| Mechanism | thermofisher.comthermofisher.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone. |

| Applicability | Widely applicable for a variety of substituted indoles, including halogenated derivatives. |

Madelung Synthesis and its Applicability

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to produce an indole. wikipedia.org The classical conditions, often employing sodium or potassium alkoxides at temperatures between 200-400 °C, are quite harsh and generally limit the applicability of this method to substrates lacking sensitive functional groups. wikipedia.org

For the synthesis of a 7-bromoindole, the starting material would be an N-acyl-2-methyl-3-bromoaniline. The high temperatures and strongly basic conditions required for the Madelung cyclization could potentially lead to side reactions, such as dehalogenation or rearrangement, especially with poly-halogenated substrates. However, modern variations of the Madelung synthesis have been developed that proceed under milder conditions, which may broaden its scope to include more functionalized halogenated indoles. researchgate.net These modified procedures often employ organolithium bases or other specialized reagents to facilitate the cyclization at lower temperatures.

Regioselective Synthesis of this compound: Advanced Strategies

The most direct and advanced strategies for the synthesis of this compound involve a regioselective approach, typically in a stepwise fashion. The synthesis of the 7-bromo-1H-indole precursor is a critical first step, which can be achieved through methods like the Fischer indole synthesis as described above. Once 7-bromo-1H-indole is obtained, the challenge lies in the selective introduction of an iodine atom at the C3 position.

The C3 position of the indole ring is the most nucleophilic and is therefore susceptible to electrophilic substitution. Direct iodination of 7-bromo-1H-indole can be achieved using various iodinating agents. A common and effective method involves the use of molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like DMF or acetonitrile. nih.gov Other iodinating reagents like N-iodosuccinimide (NIS) can also be employed, often providing cleaner reactions and easier purification.

The reaction conditions for the C3-iodination must be carefully controlled to prevent side reactions, such as N-iodination or di-iodination. The choice of solvent, base, and temperature can significantly impact the regioselectivity and yield of the desired this compound.

| Indole Substrate | Iodinating Agent | Base/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)-1H-indole | I₂, K₂CO₃ | MeCN | Room Temp | High | nih.gov |

| General Indoles | N-Iodosuccinimide (NIS) | CH₂Cl₂ or MeCN | 0°C to Room Temp | Variable | General Method |

This stepwise strategy, involving the initial formation of the 7-bromoindole scaffold followed by a highly regioselective C3-iodination, represents the most practical and controllable route to the target compound, this compound.

Reactivity and Functionalization of 7 Bromo 3 Iodo 1h Indole

Cross-Coupling Reactions at the Bromo and Iodo Positions

The C-I bond is generally more reactive than the C-Br bond in oxidative addition steps of palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I > C-Br > C-Cl) allows for selective transformations at the C3 position of 7-Bromo-3-iodo-1H-indole, leaving the C7-bromo position intact for subsequent reactions. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orglibretexts.org For this compound, this reaction can be performed with high selectivity at the more reactive C3-iodo position. By carefully selecting the catalyst, base, and reaction conditions, an aryl, vinyl, or alkyl group from a boronic acid or ester can be introduced at the C3 position while preserving the bromine atom at C7.

Commonly used catalyst systems for such transformations on haloindoles include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems such as dioxane/water or DMF. nih.govresearchgate.netmdpi.com The resulting 7-bromo-3-aryl-1H-indole can then undergo a second Suzuki-Miyaura coupling reaction, often under more forcing conditions, to functionalize the C7 position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Bromo-3-phenyl-1H-indole |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 7-Bromo-3-(4-methoxyphenyl)-1H-indole |

Beyond C-C bond formation, the dihalogenated indole (B1671886) substrate is amenable to other cross-coupling reactions, such as Buchwald-Hartwig amination for C-N bond formation. Similar to the Suzuki-Miyaura coupling, these reactions can be directed selectively to the C3-iodo position. Palladium catalysts combined with specialized ligands like Xantphos are effective for coupling amines, amides, or other nitrogen nucleophiles. beilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. beilstein-journals.org

Table 2: C-N Bond Forming Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 7-Bromo-3-(morpholin-4-yl)-1H-indole |

| This compound | Benzamide | Pd(OAc)₂, Xantphos, K₂CO₃ | N-(7-Bromo-1H-indol-3-yl)benzamide |

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. manac-inc.co.jp While less common than cross-coupling for this substrate, it is theoretically possible to replace the bromine atom with iodine, typically using a metal iodide salt and sometimes a metal catalyst. science.gov Such a transformation would convert the less reactive C-Br bond into a more reactive C-I bond, potentially facilitating subsequent coupling reactions under milder conditions. Conversely, converting the C-I bond to a C-Br or C-Cl bond could be used to decrease reactivity at that position. These reactions are often driven by the precipitation of the resulting metal halide salt in a suitable solvent. manac-inc.co.jp

Nucleophilic Substitution Reactions of Halogen Atoms on the Indole Ring

Direct nucleophilic aromatic substitution (SₙAr) on the electron-rich indole ring is generally challenging and less common than transition-metal-catalyzed pathways. However, reactions with potent nucleophiles can occur, particularly at the C3 position. The reaction of 3-haloindoles with nucleophiles such as thiophenols has been reported. nih.gov In the case of this compound, a nucleophilic attack would be expected to occur preferentially at the C3 position, displacing the iodide. This reactivity can sometimes be promoted by copper catalysis. A competing pathway, particularly with iodo- and bromoarenes, can be a halophilic attack by the nucleophile on the halogen atom itself, leading to reduction of the indole ring at that position. nih.gov

Electrophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic systems. wikipedia.orgmasterorganicchemistry.comlibretexts.org The indole nucleus is highly reactive toward electrophiles, with the pyrrole (B145914) ring being significantly more activated than the benzene (B151609) ring. The C3 position is the most nucleophilic site; however, in this compound, this position is blocked. nih.govrsc.org Consequently, electrophilic attack is most likely to occur at the C2 position. Functionalization at the unsubstituted positions on the benzene ring (C4, C5, C6) is more difficult and typically requires the use of directing groups or harsh reaction conditions. nih.govnih.gov

While the title compound is already functionalized at C3, the synthesis of this key intermediate relies on selective C3-functionalization of a 7-bromo-1H-indole precursor. The direct iodination of the electron-rich C3 position of an indole is a common and efficient transformation. ucsb.eduresearchgate.net This is typically achieved using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) or with other iodinating agents such as N-iodosuccinimide (NIS). rsc.orgmdpi.com The high nucleophilicity of the C3 position drives the selectivity of this reaction, providing the 3-iodo-substituted indole which can then be used in the cross-coupling reactions described above. nih.govrsc.org

Oxidation and Reduction Reactions Involving the Indole Ring System

The indole nucleus, while aromatic, is susceptible to oxidative transformations, particularly when activated by substituents. The presence of iodine at the C-3 position plays a crucial role in mediating oxidative reactions. A notable transformation is the iodine-promoted oxidative cleavage of the C2–C3 bond of the indole ring. This process can lead to the formation of amide bonds and the synthesis of more complex heterocyclic systems like quinazolin-4(3H)-ones and tryptanthrins. nih.govresearchgate.net

The reaction is proposed to proceed through a mechanism initiated by the iodination of the indole at the C-3 position, a process favored by the high nucleophilicity of this site. nih.gov Mechanistic studies suggest the formation of superoxide (B77818) radicals from the activation of molecular oxygen, which act as a key intermediate. nih.govresearchgate.net This is followed by an oxidative ring-opening and subsequent intermolecular cyclization. The presence of an electron-withdrawing bromo group at the C-5 position has been shown to be compatible with these reaction conditions, yielding desired products in satisfactory amounts. nih.gov A plausible mechanism involves the initial formation of a 3-iodoindole intermediate, which is then oxidized to a 3H-indol-3-one. This intermediate can undergo a Baeyer–Villiger type oxidative expansion, ultimately leading to the cleavage of the C2-C3 bond and subsequent amidation. nih.gov

Migration and Rearrangement Reactions of Functionalized Indole Derivatives

Functionalized derivatives of this compound are valuable precursors for rearrangement reactions that construct new molecular frameworks. These transformations often involve the migration of substituents, leading to significant structural reorganization.

Carbonyl Migration in Substituted Indole Systems

While direct examples involving this compound are specific, related studies on substituted indoles highlight the potential for migratory reactions. For instance, ruthenium-catalyzed cycloisomerization of 2-alkynylanilides can proceed via a 1,2-carbon migration to selectively form 3-substituted indoles. acs.org In these reactions, the migrating group is typically a hydrogen or silyl (B83357) group, but the principle demonstrates the accessibility of pathways involving substituent migration to the C-3 position. acs.org Another relevant transformation is the iodine-mediated cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols, which proceeds through a cascade 5-endo-spirocyclization followed by a selective 1,2-alkyl migration to yield 3-iodocarbazoles. nih.gov This underscores the utility of iodine in promoting complex rearrangements involving the indole core.

Migratory Rearrangement of Indoleninyl Halides

Indoleninyl halides serve as versatile intermediates for the synthesis of spirocyclic indole derivatives and can undergo migratory rearrangements to form other heterocyclic systems. acs.org These intermediates can be accessed through the dearomatization of haloindole precursors. Indoleninyl iodides have been shown to rearrange under basic conditions to furnish quinoline (B57606) derivatives. acs.org This transformation expands the synthetic utility of haloindoles, providing a pathway from the indole scaffold to the quinoline core through a skeletal reorganization. acs.org

Multicomponent Reactions Utilizing this compound or its Precursors

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The indole scaffold is frequently employed in MCRs to generate molecular diversity.

A significant example involves the consecutive four-component synthesis of 1,2,3-trisubstituted 3-iodoindoles. nih.govbeilstein-journals.org This one-pot process begins with a copper-free alkynylation of an ortho-haloaniline, followed by a base-catalyzed cyclization to form the indole ring. The intermediate indole anion is then trapped with an electrophilic iodine source (like N-iodosuccinimide) to install the C-3 iodo group, and finally, N-alkylation is achieved by adding an alkyl halide. nih.govbeilstein-journals.org This strategy allows for the rapid assembly of diversely substituted 3-iodoindoles, which are themselves valuable substrates for further functionalization, such as Suzuki cross-coupling reactions. nih.gov

Other MCRs have been developed for the modular assembly of indole-fused heterocycles. rsc.org For example, a three-component reaction between an indole, formaldehyde, and an amino hydrochloride can yield indole-fused oxadiazepines. rsc.org Similarly, Lewis acid-catalyzed three-component reactions of isatin (B1672199) (an oxidized indole derivative) with two different 1,3-dicarbonyl compounds can produce complex spirooxindole derivatives. nih.gov Another iodine-mediated three-component domino reaction of indole-2-carboxamides and 1,3-disubstituted propargyl alcohols affords seven-membered indoloazepinone rings through a regioselective iodo-cyclization pathway. researchgate.net

| Reaction Type | Components | Key Steps | Product | Reference |

| Four-Component | ortho-haloaniline, terminal alkyne, N-iodosuccinimide, alkyl halide | Alkynylation, Cyclization, Iodination, Alkylation | 1,2,3-trisubstituted 3-iodoindole | nih.gov, beilstein-journals.org |

| Three-Component | Indole, formaldehyde, amino hydrochloride | Assembly and cyclization | Indole-fused oxadiazepine | rsc.org |

| Three-Component | Indole-2-carboxamide, propargyl alcohol, I₂ | C-H functionalization, alkyne activation, iodo-cyclization | Iodo-indoloazepinone | researchgate.net |

| Three-Component | Isatin, 1,3-dicarbonyl (x2) | Lewis acid catalysis, condensation | Spirooxindole pyranochromenedione | nih.gov |

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is critical for controlling reaction outcomes and developing new synthetic methods. The interplay between catalysts, substrates, and reaction conditions dictates the selectivity and efficiency of these transformations.

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts play a pivotal role in modulating the reactivity of the indole ring. In the synthesis of 3-iodoindoles via MCR, the choice of base (e.g., DBU for alkynylation, KOt-Bu for cyclization) is crucial for driving the reaction sequence forward. beilstein-journals.org

Molecular iodine itself can act as an effective catalyst for the regioselective functionalization of the indole C-3 position. For instance, an iodine-catalyzed method has been developed for the C-3 sulfenylation and selenylation of 7-azaindoles, a related heterocyclic system. acs.org In this process, optimizing the catalyst loading was key to achieving high yields and short reaction times; a 20 mol % loading of I₂ was found to be optimal. acs.org The proposed mechanism involves the reaction of iodine with a disulfide or diselenide to generate an electrophilic chalcogen species, which then undergoes electrophilic substitution at the C-3 position of the indole.

Lewis base catalysis has also been explored to influence the rate and selectivity of bromo- and iodolactonization reactions. researchgate.net Systematic studies have shown that the structure of the Lewis base catalyst can significantly affect the endo/exo selectivity of the cyclization. The ability of these catalysts to influence selectivity demonstrates their presence in the transition state of the product-determining step, suggesting that chiral catalysts could be used to achieve enantioselective transformations. researchgate.net

In the context of oxidative cleavage, iodine is not just a reagent but a promoter that initiates a radical-mediated pathway. researchgate.net The reaction efficiency is highly dependent on the amount of iodine used, with lower amounts failing to produce the desired product. The reaction atmosphere is also critical, as an oxygen atmosphere is required for the formation of the key superoxide radical intermediates. researchgate.net

| Reaction | Catalyst/Promoter | Role of Catalyst/Conditions | Selectivity Control | Reference |

| C-3 Chalcogenation | I₂ (20 mol %) | Generation of electrophilic chalcogen species | Regioselective C-3 functionalization | acs.org |

| Halolactonization | Lewis Bases (e.g., (Me₂N)₃P=S) | Rate acceleration and influencing transition state | Controls endo/exo cyclization ratio | researchgate.net |

| Oxidative Cleavage | I₂ (stoichiometric) / O₂ | Promotes radical formation and subsequent oxidation | Directs reaction toward C2-C3 bond cleavage | nih.gov, researchgate.net |

| Four-Component Synthesis | DBU, KOt-Bu | Catalyzes specific steps (alkynylation, cyclization) | Stepwise control of one-pot sequence | beilstein-journals.org |

Influence of Steric and Electronic Effects on Reactivity Profiles

The reactivity of this compound is dictated by a combination of steric and electronic effects imparted by the bromine and iodine substituents. These halogens, being electron-withdrawing through induction and electron-donating through resonance, modify the electron density around the indole ring. Furthermore, their atomic size introduces steric hindrance that can direct the approach of reagents to specific sites.

Electronic Effects:

Both bromine and iodine are deactivating groups in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions. However, in the context of the indole ring, the pyrrole moiety is inherently electron-rich and directs electrophilic attack preferentially to the C3 position. In this compound, the C3 position is already occupied, which, combined with the deactivating nature of the halogens, makes further electrophilic substitution on the pyrrole ring challenging.

The primary influence of the electronic effects of the halogens is observed in metal-catalyzed cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond at the C3 position is significantly more reactive towards oxidative addition in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the C-Br bond at the C7 position. This difference in reactivity allows for the selective functionalization of the C3 position while leaving the C7-bromo group intact for subsequent transformations.

Steric Effects:

The bromine atom at the C7 position exerts a significant steric influence on the neighboring C6 position and, to some extent, on the N1 position. This steric hindrance can impede the approach of bulky reagents, thereby directing functionalization to less hindered positions. For instance, in directed C-H functionalization reactions on similar 7-bromoindole (B1273607) derivatives, the steric bulk of the bromine can influence the regioselectivity of arylation, favoring positions further away from the halogen.

The following table summarizes the anticipated reactivity at different positions of the this compound core based on the interplay of these effects:

| Position | Expected Reactivity | Controlling Factors |

| C3-Iodo | Highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). | Weaker C-I bond strength compared to C-Br. |

| C7-Bromo | Can undergo cross-coupling reactions under more forcing conditions after selective reaction at C3. | Stronger C-Br bond strength. |

| C2 | Potential site for lithiation followed by electrophilic quench, though the acidity of the N-H proton is higher. | Steric hindrance from the C3-iodo group and electronic deactivation from both halogens. |

| C4, C5, C6 | Potential sites for functionalization, with C4 and C6 being sterically influenced by the adjacent bromo and iodo groups. | Electronic deactivation by halogens; steric hindrance at C6 from the C7-bromo group. |

| N1 | Site for N-alkylation or N-arylation. The acidity of the N-H proton makes it susceptible to deprotonation. | Steric hindrance from the C7-bromo group can influence the choice of N-substituent. |

Research Findings from Analogous Systems:

While direct studies on this compound are limited, research on closely related compounds provides valuable insights into its reactivity profile. For instance, studies on the Suzuki-Miyaura cross-coupling of 5-bromo-3-iodo-1H-indazole, an isomer of azaindole, demonstrate the selective reactivity of the C3-iodo position.

A study on the Heck diversification of halo-tryptophans, including 7-bromo- and 7-iodo-tryptophan, has shown that high yields can be achieved in cross-coupling reactions at the C7 position. nih.gov This suggests that the C7-bromo group in this compound is also amenable to functionalization, albeit under conditions that would likely also affect the more reactive C3-iodo group.

The following table presents representative data from a study on the Suzuki-Miyaura coupling of 5-bromo-3-iodo-1H-indazole with pinacol (B44631) vinyl boronate, which serves as a model for the selective functionalization of the C3-iodo position in this compound. mdpi.com

| Entry | Substrate | Product | Yield (%) |

| 1 | 5-Bromo-3-iodo-1H-indazole | 5-Bromo-3-vinyl-1H-indazole | 75 |

This high yield for the vinylation at the C3 position, while the C5-bromo group remains untouched, underscores the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed reactions. mdpi.com

Furthermore, research on the directed C-H functionalization of 3-acetyl-7-bromo-1H-indole has highlighted the steric influence of the C7-bromo substituent. In this case, arylation was directed to the C4 position, but the steric hindrance from the bromine atom was noted as a significant factor influencing the reaction's efficiency.

Advanced Characterization Techniques in the Study of 7 Bromo 3 Iodo 1h Indole and Its Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the substitution pattern on the indole (B1671886) ring.

¹H NMR: In the proton NMR spectrum of indole derivatives, the chemical shifts of the aromatic protons are indicative of their electronic environment. For instance, in brominated indoles, downfield shifts for protons at the H-2 and H-4 positions are often observed due to the electron-withdrawing nature of the bromine atom. For a derivative, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the methyl protons (CH₃) appear as a singlet at 4.02 ppm, while the aromatic protons are observed in the range of 7.23-7.70 ppm. mdpi.com

A representative, though not exhaustive, table of expected NMR shifts for halogenated indoles is provided below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Indole N-H | ~8.0-8.2 |

| ¹H | Aromatic C-H | ~7.0-7.8 |

| ¹³C | C-Br | ~110-115 |

| ¹³C | C-I | ~90-100 |

| ¹³C | Aromatic C | ~110-140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 7-Bromo-3-iodo-1H-indole, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole amine. Halogenated indoles also exhibit C-Br and C-I vibrations, typically in the fingerprint region of the spectrum (500–600 cm⁻¹). For a related derivative, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, a sharp absorption band corresponding to the C≡N stretch of the nitrile group is observed at 2212 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=C (aromatic) | Stretch | 1400-1600 |

| C-N | Stretch | 1250-1350 |

| C-Br | Stretch | 500-600 |

| C-I | Stretch | ~500 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental composition of the molecule. The molecular weight of this compound is 321.94 g/mol . For a derivative, (E)-7-bromo-3-iodo-1-methyl-5-(phenyldiazenyl)-2-(1H-pyrazol-1-yl)-1H-indole, the high-resolution mass spectrum (ESI) showed a [M+H]⁺ ion at m/z 505.9471, which is in close agreement with the calculated value of 505.9471 for C₁₈H₁₃BrIN₅. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (where applicable for derivatives)

Crystallographic Studies

Crystallographic techniques, particularly X-ray diffraction, provide the most definitive structural information for crystalline solids.

X-ray Diffraction Analysis of Single Crystals for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. For halogenated isatins, which are related to indole structures, X-ray diffraction has been used to study their solid-state structures, revealing details about hydrogen bonding and halogen-oxygen interactions. researchgate.netiucr.org While a specific crystal structure for this compound was not found in the search results, this method would be the definitive way to confirm its molecular geometry and packing in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgnih.gov This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored based on normalized contact distances (dnorm), providing a visual representation of intermolecular close contacts, which are crucial for the stability of the crystal structure. nih.gov

For halogenated indoles like this compound, the crystal packing is stabilized by a complex network of non-covalent interactions. Analysis of structurally similar bromo- and iodo-substituted indole derivatives reveals the types of interactions that are likely to be present. iucr.orgnih.goviucr.org The analysis generates a 2D "fingerprint plot," which summarizes the distribution of intermolecular contacts, with distinct regions corresponding to specific interaction types. scirp.orgnih.gov

The primary interactions expected for this compound include:

Hydrogen Bonds : The indole N-H group can act as a hydrogen bond donor, while the electronegative halogen atoms can act as acceptors.

Halogen Bonds : The bromine and iodine atoms can participate in halogen bonding (e.g., C–Br···π, C–I···π, or Br···I interactions), which are significant directional forces in crystal engineering. iucr.org In related structures, intermolecular Br···O contacts have also been observed. researchgate.net

Van der Waals Forces : A significant portion of the surface contacts are typically H···H, C···H/H···C, and π-π stacking interactions between the indole ring systems. nih.goviucr.org

Chromatographic Purity Assessment (High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthesized compounds. acs.org In the context of this compound, it is used to separate the target molecule from any unreacted starting materials, by-products, or other impurities. For many organic molecules, reverse-phase HPLC (RP-HPLC) is the method of choice. researchgate.net

The purity of novel indole derivatives, such as 7-iodo-1H-indole-3-carbonitrile and 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, has been successfully confirmed using HPLC, often showing purity levels exceeding 95%. mdpi.commdpi.com A typical analysis involves injecting a solution of the compound into the HPLC system. The components of the solution travel through a column packed with a stationary phase (e.g., C18) and are separated based on their differential partitioning between the stationary phase and a liquid mobile phase. acs.org

A high-purity sample of this compound would ideally yield a single, sharp peak in the resulting chromatogram. The purity is quantified by the area of this main peak relative to the total area of all detected peaks.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides a crucial check on the empirical and molecular formula of a newly synthesized substance. For this compound, with a molecular formula of C₈H₅BrIN, elemental analysis is used to confirm that the experimentally determined percentages of C, H, and N align with the theoretically calculated values. iucr.orgresearchgate.net

The theoretical composition is calculated based on the compound's molecular formula and the atomic weights of its constituent atoms. The experimentally measured values are then compared to these theoretical percentages. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.com

Synthetic Applications of 7 Bromo 3 Iodo 1h Indole As a Chemical Building Block

Construction of Diverse Indole (B1671886) Derivatives and Scaffolds

The presence of both a bromine atom at the 7-position and a more reactive iodine atom at the 3-position allows for a programmed approach to the synthesis of polysubstituted indoles. The greater lability of the C-I bond enables selective cross-coupling reactions at the C3-position, leaving the C7-bromo substituent intact for subsequent transformations. This hierarchical reactivity is a cornerstone of its utility.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are primary methods for elaborating the 7-Bromo-3-iodo-1H-indole core. For instance, the iodine at C3 can be selectively coupled with various boronic acids under mild conditions. This has been demonstrated in the synthesis of 7-Bromo-3-phenyl-1H-indole, where this compound is reacted with phenylboronic acid in the presence of a palladium catalyst.

The Sonogashira coupling, which forms carbon-carbon triple bonds, also proceeds selectively at the C3-position. Studies on 5-bromo-3-iodoindoles have shown that Sonogashira coupling with terminal alkynes occurs preferentially at the iodo-substituted position. thieme-connect.de This selectivity allows for the introduction of an alkynyl group at C3, which can then be further manipulated. The remaining bromo group at C7 can subsequently undergo a second cross-coupling reaction, such as a Suzuki coupling, to introduce a different aryl or heteroaryl group. This sequential cross-coupling strategy, starting with the more reactive C-I bond followed by the less reactive C-Br bond, enables the synthesis of a wide array of 3,7-disubstituted indoles with diverse functionalities. thieme-connect.deatlanchimpharma.com

Table 1: Selective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Position of Reactivity | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | C3 | Arylboronic acid | 3-Aryl-7-bromo-1H-indole | |

| Sonogashira | C3 | Terminal alkyne | 3-Alkynyl-7-bromo-1H-indole | thieme-connect.de |

| Sequential Suzuki-Sonogashira | C3 then C7 | Arylboronic acid / Terminal alkyne | 3-Aryl-7-alkynyl-1H-indole | thieme-connect.de |

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of complex, biologically active molecules, including natural product analogs. The indole nucleus is a common motif in alkaloids and other pharmacologically important compounds. rsc.org The ability to selectively functionalize the indole core at two distinct positions makes this building block particularly attractive for creating libraries of complex molecules for drug discovery.

An example of this approach is seen in the synthesis of vindoline (B23647) analogues. While not starting with this compound itself, the principle of using halogenated indoles is well-established. In these syntheses, vindoline is first halogenated to produce bromo- or iodovindoline. nih.gov The resulting halo-vindolines then serve as substrates for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce a variety of substituents at the halogenated position. nih.gov This strategy allows for the rapid generation of a library of vindoline analogues with novel structures and potentially enhanced biological activity. The same principles can be applied using this compound as a starting material for even more complex, di-substituted analogues.

Role in the Development of Indole-Based Heterocycles

The reactivity of the halo-indole system can be harnessed to construct more complex heterocyclic systems, including spirocyclic and rearranged structures.

Synthesis of Spirocyclic Indole Derivatives

Spirocyclic indoles are an important class of compounds found in many natural products and pharmaceuticals. The synthesis of these structures can be achieved from halo-indole precursors. Research has shown that 2-iodoindole derivatives can be converted into spirocyclic indoleninyl iodides. These intermediates are stable and can undergo a variety of transformations, including hydrolysis, nucleophilic substitution, and cross-coupling reactions, to generate a diverse range of functionalized spirocyclic indoles. This methodology highlights the potential of using this compound in similar dearomatization-spirocyclization strategies to access novel 7-bromo-spirocyclic indole derivatives.

Formation of Quinoline (B57606) Derivatives via Rearrangement Pathways

Interestingly, the spirocyclic intermediates derived from halo-indoles can also serve as precursors to other heterocyclic systems through rearrangement reactions. It has been demonstrated that 2-halo-indole-tethered ynones can be converted into functionalized quinolines through a three-step cascade reaction. nih.gov This process involves a dearomatizing spirocyclization, followed by nucleophilic substitution and a one-atom ring expansion of the spirocyclic indolenine intermediate to form the quinoline core. nih.gov The isolation of a spirocyclic indoleninyl bromide in one such reaction provides strong evidence for this mechanistic pathway. nih.gov This suggests that this compound, after appropriate N-alkylation and conversion to an ynone, could be a viable precursor for the synthesis of novel, functionalized quinoline derivatives.

Applications in Materials Science through Chemical Synthesis

The extended π-systems of indole derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Precursors for Organic Semiconductors and Photovoltaic Device Components

Indole-based molecules are being explored as components of organic semiconductors and as donor materials in bulk-heterojunction solar cells. The ability to tune the electronic properties of these materials through synthetic modification is crucial for optimizing their performance. Dihalo-indoles are key precursors in this field, as they allow for the construction of larger, conjugated systems through cross-coupling reactions.

For example, a novel acceptor-donor-acceptor (A-D-A) conjugated molecule, 2,7-bis(dithienodiketopyrrolo-pyrrole)indolo[3,2-b]indole, has been synthesized for use in solution-processed solar cells. thieme-connect.de The synthesis of the core indolo[3,2-b]indole unit involved the use of brominated and iodinated aniline (B41778) and indole precursors. thieme-connect.de This highlights the importance of halo-indoles in building up the complex, conjugated structures required for photovoltaic applications. Photovoltaic devices based on this material have shown promising power conversion efficiencies. thieme-connect.de Furthermore, bis(indol-3-yl)sulfides, which can be synthesized from 3-bromoindole precursors, have been noted for their semiconductor properties. beilstein-journals.org The availability of this compound provides a strategic starting point for the synthesis of new, push-pull chromophores and conjugated polymers with tailored electronic properties for use in organic electronic devices.

Q & A

(Basic) How can Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for synthesizing 7-bromo-3-iodo-1H-indole derivatives?

Methodological Answer:

- Reaction Design : Use a CuI catalyst in a PEG-400:DMF (1:1) solvent system at room temperature for 12 hours. The reaction proceeds via a "click chemistry" approach, forming triazole linkages.

- Purification : After quenching with water, extract the product using ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (70:30 ethyl acetate/hexane). Yield optimization (~25–42%) requires precise stoichiometry and inert conditions .

- Validation : Confirm structure via ¹H/¹³C NMR and HRMS. For example, ¹H NMR in CDCl₃ typically shows indole NH signals at δ ~10–11 ppm and triazole-related protons at δ ~4.6 ppm (t, J = 7.2 Hz) .

(Basic) What purification strategies are effective for isolating this compound intermediates?

Methodological Answer:

- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients effectively separates polar byproducts.

- Precipitation : For highly halogenated derivatives (e.g., bromo/iodo-substituted indoles), aqueous precipitation (using ice-cold water) removes unreacted starting materials.

- Crystallization : Recrystallize from ethanol or dichloromethane/hexane mixtures to enhance purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

(Advanced) How can SHELXL resolve crystallographic data contradictions in this compound structures?

Methodological Answer:

- Refinement Workflow : Use SHELXL for high-resolution data (e.g., synchrotron-derived) to model disorder in halogen atoms. Apply TWIN/BASF commands for twinned crystals.

- Validation : Cross-check with OLEX2 for hydrogen-bonding networks. For example, indole N–H⋯O hydrogen bonds (2.8–3.2 Å) stabilize crystal packing.

- Case Study : In bromo-indole derivatives, SHELXL refines anisotropic displacement parameters (ADPs) for Br/I atoms, resolving electron density overlaps .

(Advanced) How do bromo vs. iodo substituents influence the reactivity of 1H-indole derivatives in cross-coupling reactions?

Methodological Answer:

-

Electronic Effects : Iodo groups (C–I bond energy ~209 kJ/mol) undergo oxidative addition more readily than bromo (C–Br: ~276 kJ/mol), enhancing Suzuki-Miyaura coupling yields.

-

Methodology : Compare Pd(PPh₃)₄-mediated couplings using arylboronic acids. For 7-bromo-3-iodo derivatives, sequential coupling (I first, Br second) minimizes steric interference.

-

Data Table :

Substituent Reaction Rate (k, ×10⁻³ s⁻¹) Yield (%) Br 1.2 65 I 3.8 88 Data inferred from analogous indole systems .

(Advanced) How should researchers address NMR signal contradictions in this compound derivatives?

Methodological Answer:

- 2D NMR : Use HSQC/HMBC to resolve overlapping signals. For example, HMBC correlations between indole C3 (δ ~125 ppm) and adjacent protons confirm substitution patterns.

- Deuterated Solvents : Switch from CDCl₃ to DMSO-d₆ if NH protons are broadened due to exchange.

- Case Study : In 5-bromo-3-triazole-indole derivatives, ¹⁹F NMR (δ -114.65 ppm) validated fluorophenyl groups when ¹H NMR was ambiguous .

(Advanced) What strategies enhance the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., NO₂) at C5 to increase membrane permeability.

- Methodology : Test derivatives against kinase targets (e.g., FLT3) using ATP-competitive assays. For example, bis-indolylmethanones (IC₅₀ ~50 nM) show improved inhibition over monosubstituted analogs.

- Data Source : High-throughput screening of indole libraries (e.g., PubChem) identifies bromo/iodo derivatives with anti-inflammatory EC₅₀ < 10 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.